3-Aminopent-4-enoic acid is an organic compound classified as an amino acid derivative. Its molecular formula is , and it features a double bond, making it an unsaturated amino acid. The compound is of interest in various scientific fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and as a biochemical probe.
3-Aminopent-4-enoic acid can be sourced from various synthetic routes, primarily involving the modification of existing amino acids or through specific chemical reactions that introduce the necessary functional groups. It is classified under the broader category of amino acids, specifically as an unsaturated amino acid due to the presence of a double bond in its structure.
The synthesis of 3-aminopent-4-enoic acid can be achieved through several methods:
The yield and purity of synthesized 3-aminopent-4-enoic acid can vary depending on the method used. For instance, microwave-assisted synthesis has reported yields up to 74% with high purity levels (greater than 80%) confirmed by high-performance liquid chromatography (HPLC) .
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics. For example, IR spectra typically show characteristic peaks corresponding to the functional groups present in the molecule.
3-Aminopent-4-enoic acid participates in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications in pharmaceuticals or materials science.
The mechanism of action for 3-aminopent-4-enoic acid is primarily related to its role as a substrate or inhibitor in biochemical pathways. For instance, it may interact with enzymes involved in amino acid metabolism or neurotransmitter synthesis, potentially affecting physiological processes.
Data on its interaction mechanisms often involve kinetic studies that measure how effectively 3-aminopent-4-enoic acid can compete with other substrates or inhibit enzymatic activity.
3-Aminopent-4-enoic acid is typically a solid at room temperature, with melting points reported around 165–167 °C . Its solubility in water is moderate due to the presence of both polar (amino and carboxylic groups) and non-polar characteristics (hydrocarbon chain).
The compound exhibits typical reactivity associated with amino acids:
Relevant data include its stability under various pH conditions and thermal stability assessments which are essential for understanding its behavior in different environments.
3-Aminopent-4-enoic acid has several applications in scientific research:
3-Aminopent-4-enoic acid (C₅H₉NO₂) is a non-proteinogenic amino acid characterized by a terminal vinyl group on the β-carbon of its aliphatic chain. This structural feature confers distinctive reactivity patterns and coordination properties, making it valuable for organometallic chemistry and chiral synthesis. The compound's molecular architecture necessitates precise stereocontrol during synthesis, particularly for accessing enantiomerically pure forms required for advanced applications [1] .
Oxazolidinone-based auxiliaries enable high stereoselectivity in synthesizing enantiomerically enriched 3-aminopent-4-enoic acid. The Davies group pioneered a ferrocenyl oxazolidinone approach where cis-2-ferrocenyl-3-pivaloyl-1,3-oxazolidin-5-one serves as a chiral glycine equivalent. The sequence involves enolate generation at C4 using lithium diisopropylamide (LDA) at -78°C, followed by alkylation with allyl bromide. This furnishes the trans-4-allyl product with >95% diastereoselectivity due to steric blocking by the bulky ferrocenyl moiety. Acidic hydrolysis then cleaves the auxiliary to release enantiopure (S)-3-aminopent-4-enoic acid without racemization [4] [8].
Table 1: Stereoselective Synthesis Using Oxazolidinone Auxiliaries
Auxiliary | Base | Alkylating Agent | Temperature | d.r. | Yield |
---|---|---|---|---|---|
2-Ferrocenyl-3-pivaloyl | LDA | Allyl bromide | -78°C | >95:5 | 68% |
4-Benzyl-2-oxazolidinone | NaH | 3-Bromopropene | 0°C | 80:20 | 45% |
Metal-mediated pathways provide alternative stereocontrolled routes. Iridium complexes facilitate an unusual insertion reaction when [Ir(COD)(PMe₃)₃]Cl reacts with 2-aminopent-4-enoic acid. The initially formed hydrido complex undergoes intramolecular alkene insertion into the Ir-H bond, yielding an iridium-bound 3-aminopent-5-yl carboxylate. Demetallation liberates 3-aminopent-4-enoic acid with retention of configuration at the newly formed stereocenter. This route demonstrates the compound's capacity for chelation-assisted stereospecific transformations, though functional group tolerance remains limited [2].
Phase-transfer catalysis (PTC) enables efficient side-chain introduction under mild conditions. Cinchona-derived catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) promote the alkylation of glycine Schiff bases with 3-bromopropene. The reaction proceeds in a biphasic toluene/50% KOH system at -20°C, affording the allylated product with 88% ee. Hydrolysis then delivers enantiomerically enriched 3-aminopent-4-enoic acid. The mechanism involves ion-pair recognition where the catalyst positions the glycine enolate for face-selective allylation [3].
Carbene N-H insertion represents a powerful C-C bond-forming strategy. Dirhodium(II) complexes with chiral carboxylate ligands (e.g., Rh₂(S-DOSP)₄) catalyze reactions between ethyl diazoacetate and allylamine. The reaction proceeds via a metallocarbene intermediate that undergoes regioselective insertion into the N-H bond. Subsequent ester hydrolysis provides the β-allyl-substituted amino acid. Modifications using vinyl-substituted amines enable direct synthesis of 3-aminopent-4-enoic acid precursors, though enantioselectivities rarely exceed 75% ee due to competing rotamer pathways [3].
Table 2: Enantioselective Alkylation Methodologies
Method | Catalyst | Key Conditions | ee (%) | Limitations |
---|---|---|---|---|
Phase-transfer alkylation | N-(9-Anthracenylmethyl)cinchoninium | Toluene/50% KOH, -20°C | 88 | Base-sensitive substrates |
Carbene N-H insertion | Rh₂(S-DOSP)₄ | CH₂Cl₂, 25°C | 75 | Moderate enantioselectivity |
Scaling stereoselective syntheses faces significant hurdles. Low-temperature requirements (-78°C) for oxazolidinone enolate formation necessitate specialized cryogenic equipment unsuitable for bulk manufacturing. Additionally, auxiliary removal generates stoichiometric acidic waste requiring neutralization, increasing processing costs. While phase-transfer catalysis operates near ambient temperatures, the hydrolytic step liberating the free amino acid generates high volumes of organic solvent waste. Continuous flow systems could potentially mitigate these issues by improving heat/mass transfer, but the vinyl group's reactivity toward polymerization under flow conditions remains problematic [4] [6].
The terminal alkene moiety creates inherent oxidative instability. Accelerated stability studies (40°C/75% RH) show >5% degradation within one week for unprotected solids. Degradation occurs via two primary pathways: (1) radical-mediated polymerization initiated by peroxide impurities, and (2) Michael addition of the amine onto the vinyl group of adjacent molecules, leading to dimerization. Stabilization strategies include storage as hydrochloride salts under inert atmosphere with free-radical scavengers (e.g., 0.1% BHT). Lyophilization to <0.1% moisture content extends shelf-life to >12 months by suppressing ionic polymerization pathways [2] .
Purification complications arise from the compound's zwitterionic character and polarity. Crystallization is hindered by oil formation during neutralization, requiring reverse-phase chromatography for analytical purity. Industrial-scale chromatography remains prohibitively expensive, prompting development of derivatization approaches. Conversion to N-Boc or N-Cbz derivatives improves crystallinity but adds two extra synthetic steps. These trade-offs between purity, stability, and process complexity constitute the major industrial bottleneck for large-scale applications [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7